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CellTracker CM-DiI -

CellTracker CM-DiI

Catalog Number: EVT-15275897
CAS Number:
Molecular Formula: C68H105Cl2N3O
Molecular Weight: 1051.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of CellTracker CM-DiI involves modifying the DiI structure by introducing a chloromethyl group that reacts with thiol-containing molecules. This modification enhances its solubility in aqueous solutions compared to traditional DiI dyes, facilitating easier preparation of staining solutions. The typical preparation protocol includes dissolving the dye in dimethyl sulfoxide to create a stock solution, which is then diluted in a suitable buffer such as Hank's Balanced Salt Solution or phosphate-buffered saline for use in cell labeling .

Technical Protocol

  1. Preparation of Stock Solution: Dissolve 1 mg of CellTracker CM-DiI in 100 µL of dimethyl sulfoxide.
  2. Dilution: Prepare working solutions by diluting the stock solution to concentrations between 1 µM and 5 µM in an appropriate buffer.
  3. Cell Labeling: Incubate cells with the dye solution at 37°C for 30-60 minutes, followed by washing to remove excess dye .
Molecular Structure Analysis

Structure and Data

CellTracker CM-DiI features a complex molecular structure characterized by two long hydrocarbon chains that insert into the lipid bilayer of cell membranes. The presence of a chloromethyl substituent allows it to form covalent bonds with thiol groups in proteins and peptides, enhancing its retention within cells during fixation and embedding processes.

The excitation and emission maxima for CellTracker CM-DiI are at approximately 553 nm and 570 nm, respectively, making it suitable for multiplexing with other fluorescent markers such as green fluorescent proteins .

Chemical Reactions Analysis

Reactions and Technical Details

CellTracker CM-DiI undergoes several key reactions upon entering cells:

  1. Membrane Insertion: The dye intercalates into the plasma membrane due to its lipophilic nature.
  2. Covalent Bond Formation: The chloromethyl group reacts with thiols present in cellular proteins, forming stable covalent bonds that prevent the dye from leaking out of the labeled cells.
  3. Stabilization During Fixation: Unlike many other fluorescent dyes, CellTracker CM-DiI retains its fluorescent properties even after aldehyde fixation, allowing for subsequent histological analysis .
Mechanism of Action

Process and Data

The mechanism of action for CellTracker CM-DiI involves passive diffusion across the cell membrane due to its lipophilic structure. Once inside the cell, it binds covalently to thiol groups, effectively trapping it within the cell. This process allows for long-term tracking as the dye is passed on to daughter cells during division while remaining non-toxic at working concentrations.

Research indicates that labeled cells can be tracked over several generations (typically three to six), maintaining fluorescence throughout this period .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orange-red solid
  • Solubility: Soluble in dimethyl sulfoxide, dimethylformamide, or ethanol; moderate water solubility compared to traditional DiI.
  • Storage Conditions: Stable for at least 12 months when stored at -20°C away from light .

Chemical Properties

  • Molecular Formula: C68H105Cl2N3OC_{68}H_{105}Cl_2N_3O
  • Molecular Weight: 1051.5 g/mol
  • Excitation/Emission Wavelengths: 553 nm / 570 nm
  • Purity: ≥98% .
Applications

CellTracker CM-DiI has a wide range of applications in scientific research:

  • Cell Tracking: Ideal for studying cell migration, proliferation, and localization in both in vitro and in vivo settings.
  • Immunohistochemistry: Suitable for simultaneous labeling and subsequent immunohistochemical analysis due to its stability during fixation processes.
  • Multiplexing Studies: Its distinct spectral properties allow for co-labeling with other fluorescent markers without spectral overlap .
Mechanisms of Cellular Retention and Fluorescence Activation

CellTracker CM-DiI represents a significant advancement in lipophilic tracing technology, engineered specifically for long-term cell tracking applications. This section examines the structural and mechanistic basis for its exceptional cellular retention and fluorescence properties.

Molecular Design for Enhanced Membrane Integration

The molecular architecture of CM-DiI (C₆₈H₁₀₅ClIN₃O) features two extended C18 hydrocarbon chains that mediate its stable integration into lipid bilayers [1] [9]. These aliphatic chains mimic endogenous phospholipid fatty acid tails, enabling spontaneous insertion into plasma membranes through hydrophobic interactions. The dye's lipophilicity (logP >15) promotes virtually irreversible membrane integration, with dissociation constants orders of magnitude lower than shorter-chain DiI variants [3] [9].

A critical design innovation is the chloromethyl (CM) moiety, which significantly enhances aqueous solubility compared to traditional DiI compounds [2] [9]. This modification allows preparation of working solutions in physiological buffers without organic co-solvents that compromise cell viability. The increased water solubility (up to 5-fold greater than DiI) enables uniform labeling at lower concentrations (typically 1-5 µg/mL), while maintaining the membrane-binding affinity characteristic of carbocyanine dyes [3] [6].

Table 1: Molecular Features Enabling Membrane Integration

Structural ElementChemical FunctionBiological Advantage
Dual C18 hydrocarbon chainsHydrophobic membrane anchoringStable intercalation into lipid bilayers
Chloromethyl (CM) groupEnhanced aqueous solubilityUniform cell labeling without organic solvents
Carbocyanine coreFluorescence chromophoreHigh quantum yield (0.16) in membrane environment
Cationic chargeElectrostatic interactionsPreferential localization in plasma membrane

The molecular weight (1142.96 g/mol) and elongated structure further contribute to membrane retention by preventing flip-flop between membrane leaflets and minimizing spontaneous dissociation [3] [9]. This design achieves a balance between membrane affinity and practical handling characteristics that distinguishes CM-DiI from earlier generation tracers.

Covalent Modification of Thiol-Containing Proteins

Beyond passive membrane integration, CM-DiI features a reactive chloromethyl group that forms stable thioether bonds with cysteine residues in membrane proteins [2] [9]. This covalent modification occurs intracellularly following membrane integration, converting the dye from a membrane-intercalated probe to a protein-conjugated complex resistant to extraction.

The reaction kinetics follow second-order kinetics, with maximum conjugation occurring within 30-60 minutes post-labeling at physiological temperatures [2] [3]. This covalent stabilization is particularly valuable in long-term tracking scenarios:

  • Prevents intercellular transfer: Eliminates dye transfer to adjacent cells, maintaining labeling specificity over multiple generations [1] [9]
  • Resists detergent extraction: Allows post-labeling permeabilization for immunocytochemistry (up to 1% Triton X-100) [3]
  • Enables histological processing: Retains signal through alcohol dehydration, paraffin embedding, and sectioning procedures [2] [7]

Table 2: Fixation Compatibility of CM-DiI Labeling

Fixation MethodSignal Retention (%)Compatibility with Downstream Processing
4% Formaldehyde>95%Excellent - compatible with IHC/IF
100% Methanol85-90%Good - moderate membrane extraction
Acetone75-80%Fair - requires optimization
Glutaraldehyde>90%Excellent - EM compatible

This covalent stabilization mechanism explains the dye's exceptional retention (>72 hours through 3-6 cell divisions) compared to non-reactive membrane dyes like PKH26, which show significant dye dilution within 24-48 hours [1] [2]. The covalent modification occurs without disrupting cellular function—lymphocytes labeled via this mechanism maintain normal recirculation kinetics, with migration patterns indistinguishable from radioisotope-labeled controls [2] [4].

Fluorescence Activation Kinetics in Lipid Bilayers

CM-DiI exhibits environment-dependent fluorescence activation, transitioning from a weakly fluorescent state in aqueous solution to a highly emissive state upon membrane integration [3] [7]. This activation phenomenon involves three sequential processes:

  • Membrane partitioning: The dye changes conformation from an aggregated state in aqueous media to a monomeric membrane-inserted state within minutes of cellular exposure [3]
  • Lateral diffusion: Monomeric dye molecules diffuse laterally in the membrane (D ≈ 10⁻⁸ cm²/s) to achieve uniform distribution [7]
  • Fluorescence enhancement: Restriction of molecular rotation in the hydrophobic environment increases quantum yield from <0.01 in buffer to 0.16 in membranes [3]

The spectral profile shows excitation/emission maxima at 553/571 nm in natural membranes, with a pronounced red shift (≈15 nm) compared to organic solvents [3] [9]. This environmentally sensitive fluorescence allows discrimination between properly membrane-incorporated dye and residual non-integrated dye during imaging.

Table 3: Fluorescence Properties in Biological Systems

EnvironmentExcitation Maximum (nm)Emission Maximum (nm)Quantum YieldBrightness Relative to Aqueous
Aqueous buffer5405520.008
Lipid membranes5565710.1635×
After formaldehyde fixation5535700.1430×
Post-paraffin processing5505680.1225×

Time-lapse studies in developing chick embryos reveal that maximum fluorescence intensity develops within 15-30 minutes post-injection, with signal stability maintained for >72 hours in vivo [7]. The fluorescence kinetics follow a predictable pattern: initial rapid increase as the dye incorporates into membranes (t₁/₂ ≈ 5 min), followed by a slower phase as covalent stabilization occurs (t₁/₂ ≈ 45 min) [2] [7]. This predictable activation profile enables precise timing of experimental observations and ensures consistent signal intensity across samples.

The spectral characteristics (minimal overlap with GFP spectra) facilitate multiplexed imaging, while the environmental sensitivity provides built-in validation of proper labeling—only successfully integrated dye molecules achieve the characteristic 571 nm emission maximum [1] [3] [7].

Properties

Product Name

CellTracker CM-DiI

IUPAC Name

4-(chloromethyl)-N-[[(2E)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride

Molecular Formula

C68H105Cl2N3O

Molecular Weight

1051.5 g/mol

InChI

InChI=1S/C68H104ClN3O.ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-52-71-62-43-38-37-42-60(62)67(3,4)64(71)44-41-45-65-68(5,6)61-54-58(56-70-66(73)59-49-46-57(55-69)47-50-59)48-51-63(61)72(65)53-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-38,41-51,54H,7-36,39-40,52-53,55-56H2,1-6H3;1H

InChI Key

KIBIHOGAIMOBNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CCl)C(C1=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Cl-]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CCl)C(/C1=C\C=C\C4=[N+](C5=CC=CC=C5C4(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Cl-]

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